

Deuterated Brigatinib: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Brigatinib-d11	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Brigatinib also shows inhibitory activity against ROS1, FLT3, and certain EGFR mutations.[3][4] In the pursuit of enhancing its therapeutic profile, strategic deuteration of brigatinib represents a promising area of research. This technical guide provides an in-depth overview of deuterated brigatinib for research purposes, focusing on its core scientific principles, potential advantages, and the experimental methodologies required for its evaluation.

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron.[5] This doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5] This fundamental difference is the basis of the Deuterium Kinetic Isotope Effect (KIE), which can significantly slow down the rate of metabolic degradation of a drug molecule at specific sites.[5][6] By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions in the brigatinib molecule, it is hypothesized that its pharmacokinetic and pharmacodynamic properties can be improved. [7][8]

The Rationale for Deuterating Brigatinib

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The primary motivation for developing deuterated brigatinib is to improve its metabolic stability. [5] Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4. [9][10] By strategically placing deuterium atoms at the sites of metabolism, the rate of enzymatic breakdown can be reduced.[5] This can potentially lead to several therapeutic advantages:

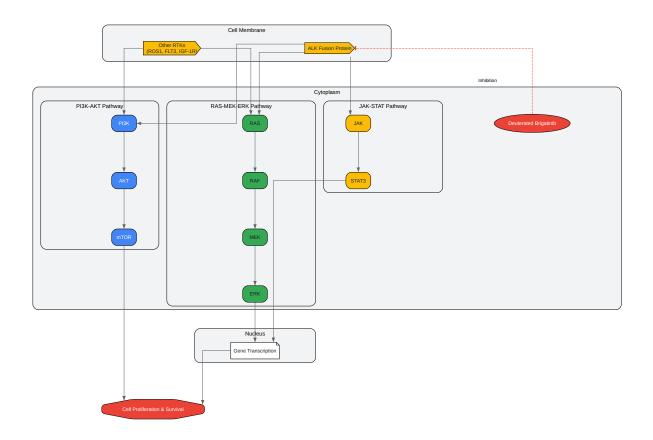
- Increased Half-Life (t½): A slower metabolic rate can prolong the drug's presence in the systemic circulation.[5][6]
- Enhanced Drug Exposure (AUC): A longer half-life and reduced clearance can lead to a higher overall exposure of the drug.[5]
- Reduced Dosing Frequency: A longer-lasting drug may allow for less frequent administration, improving patient convenience and adherence.
- Improved Safety Profile: By altering metabolic pathways, deuteration can potentially reduce the formation of toxic or reactive metabolites.[5]

Mechanism of Action and Signaling Pathways

Deuterated brigatinib is expected to retain the same mechanism of action as its non-deuterated counterpart. Brigatinib is an ATP-competitive inhibitor of the ALK tyrosine kinase.[11] In ALK-rearranged NSCLC, the resulting fusion protein (e.g., EML4-ALK) is constitutively active, leading to the autophosphorylation of the kinase domain and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival.[4][11]

Brigatinib binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and blocking the activation of key downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[3][12] This ultimately leads to the inhibition of cell growth and induction of apoptosis in ALK-driven tumor cells.[1]





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Figure 1: Proposed signaling pathway of deuterated brigatinib.

Quantitative Data

While direct comparative preclinical and clinical data for deuterated brigatinib versus brigatinib is not yet widely published, the following tables summarize the known quantitative data for brigatinib and the expected improvements based on the principles of deuteration.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Brigatinib



Target	IC50 (nM) - Kinase Assay	IC50 (nM) - Cellular Assay
Native ALK	0.6[13]	14[14]
EML4-ALK	-	14[15]
ROS1	1.9[4]	18[4]
FLT3	2.1[4]	148[15]
FLT3 (D835Y)	-	211[15]
EGFR (del E746_A750)	-	114[15]
EGFR (T790M)	29-160[4]	281[15]
IGF-1R	29-160[4]	158[15]

Note: The IC50 values for deuterated brigatinib are expected to be comparable to brigatinib as deuteration is not intended to alter the pharmacodynamic properties but rather the pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Brigatinib in Humans

Parameter	Value	Expected Change with Deuteration
Mean Plasma Elimination Half- life (t½)	~25 hours[9]	Increased
Time to Maximum Concentration (Tmax)	1-4 hours[16]	Likely Unchanged
Apparent Oral Clearance (CL/F)	8.9 L/h[17]	Decreased
Metabolism	Primarily CYP2C8 and CYP3A4[9][10]	Reduced Rate
Plasma Protein Binding	~90%[9]	Likely Unchanged



Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare deuterated brigatinib with its non-deuterated counterpart.

Synthesis of Deuterated Brigatinib

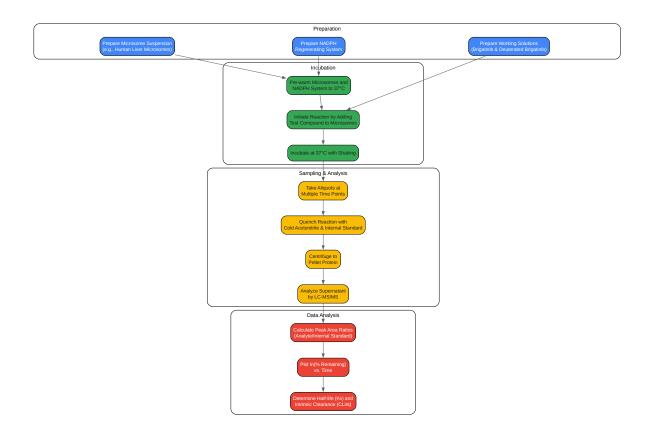
A detailed, publicly available synthesis protocol for deuterated brigatinib is not extensively documented. However, a plausible route can be conceptualized based on the known synthesis of brigatinib and general methods for isotopic labeling. The synthesis would likely involve the introduction of a deuterated precursor at a convergent point in the synthetic scheme. For example, a deuterated version of a key intermediate could be used.

A potential precursor for deuteration is N-desmethyl brigatinib, which can be synthesized and then radiolabeled with [11C]methyl iodide to produce [methylpiperazine-11C]brigatinib.[6] A similar approach using deuterated reagents could be employed for the synthesis of deuterated brigatinib.

In Vitro Metabolic Stability Assay

This assay is crucial for comparing the metabolic stability of deuterated brigatinib to the parent compound.





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Figure 2: Workflow for an in vitro metabolic stability assay.

Objective: To determine and compare the in vitro half-life ($t\frac{1}{2}$) and intrinsic clearance (CLint) of brigatinib and its deuterated analog using liver microsomes.[15]

Materials:

- Test compounds (non-deuterated and deuterated brigatinib stocks, e.g., 1 mM in DMSO)
- Pooled liver microsomes (e.g., human, rat)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system



- Positive control compound (e.g., testosterone)
- Quenching solution (e.g., ice-cold acetonitrile with an internal standard)[15]

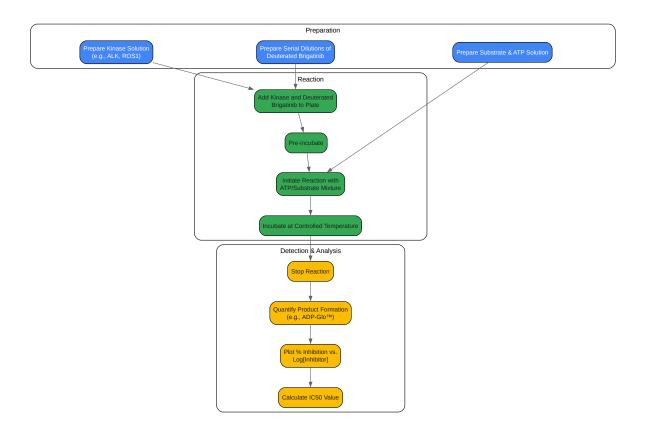
Procedure:

- Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).
 Prepare working solutions of the test compounds and positive control.[15]
- Incubation: In a 96-well plate, add the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH regenerating system.[5]
- Sampling and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing the ice-cold acetonitrile with the internal standard to stop the reaction.[5]
- Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.[5]
- LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.[5]
- Data Analysis: Calculate the peak area ratio of the test compound to the internal standard for each time point. Plot the natural logarithm of the percent remaining versus time. Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
 Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[15]

In Vitro Kinase Inhibition Assay

This assay determines the potency of deuterated brigatinib against its target kinases.





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Figure 3: Generalized workflow for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated brigatinib against ALK and other relevant kinases.

Materials:

- Purified recombinant kinases (e.g., ALK, ROS1)
- Appropriate peptide or protein substrates
- ATP
- Kinase assay buffer



- · Multi-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Preparation: Prepare a solution of the target kinase in the assay buffer. Prepare serial dilutions of deuterated brigatinib.
- Reaction: Pre-incubate the kinase and deuterated brigatinib in the wells of a microplate.
 Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.
- Detection: Stop the reaction and quantify the amount of product formed (or ATP consumed) using a suitable detection method.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of deuterated brigatinib on the growth of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of deuterated brigatinib in ALK-positive and ALK-negative cancer cell lines.

Materials:

- ALK-positive (e.g., H3122) and ALK-negative (e.g., H358) cancer cell lines
- · Complete growth medium
- Deuterated brigatinib stock solution
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS or CCK-8)



Plate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.[11]
- Drug Treatment: Replace the medium with fresh medium containing serial dilutions of deuterated brigatinib. Include a vehicle control.[11]
- Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[11]
- Viability Measurement: Add a cell viability reagent (e.g., MTS) to each well and incubate.
 Measure the absorbance or fluorescence using a plate reader.[11]
- Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of deuterated brigatinib and calculate the GI50 value using non-linear regression.[11]

Conclusion

The strategic deuteration of brigatinib holds significant promise for enhancing its metabolic stability and, consequently, its overall therapeutic profile. By leveraging the kinetic isotope effect, researchers can potentially develop a molecule with a longer half-life, increased drug exposure, and an improved safety profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of deuterated brigatinib, from its synthesis and in vitro characterization to its effects on cellular signaling and proliferation. Further research in this area is warranted to fully elucidate the potential clinical benefits of this approach for patients with ALK-positive NSCLC and other susceptible malignancies.

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